molecular formula C15H11Br2NO3 B10871796 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate

Cat. No.: B10871796
M. Wt: 413.06 g/mol
InChI Key: BFPLJDBTUHFTKR-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is a chemical compound with the molecular formula C15H11Br2NO3 and a molecular weight of 413.06 g/mol . This compound is characterized by the presence of a phenylethyl group, an amino group, and two bromine atoms attached to a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate typically involves the esterification of 4-amino-3,5-dibromobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its brominated aromatic structure may enable it to interact with DNA or proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-amino-3,5-dichlorobenzoate
  • 2-Oxo-2-phenylethyl 4-amino-3,5-difluorobenzoate
  • 2-Oxo-2-phenylethyl 4-amino-3,5-diiodobenzoate

Uniqueness

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions, making this compound valuable in various research applications .

Properties

Molecular Formula

C15H11Br2NO3

Molecular Weight

413.06 g/mol

IUPAC Name

phenacyl 4-amino-3,5-dibromobenzoate

InChI

InChI=1S/C15H11Br2NO3/c16-11-6-10(7-12(17)14(11)18)15(20)21-8-13(19)9-4-2-1-3-5-9/h1-7H,8,18H2

InChI Key

BFPLJDBTUHFTKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

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